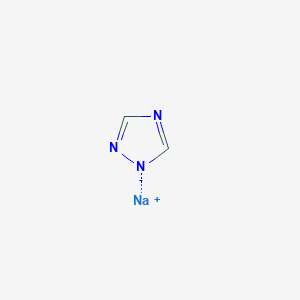
2-Fluoro-6-methoxyphenylacetic acid
Vue d'ensemble
Description
2-Fluoro-6-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Labeling and Sensing
- Fluorescent Labeling Reagents : Novel stable fluorophores like 6-methoxy-4-quinolone, derived from oxidation products related to the chemical structure of interest, exhibit strong fluorescence across a wide pH range in aqueous media. These compounds have been applied as fluorescent labeling reagents for carboxylic acids, demonstrating strong fluorescence from pH 2.0 to 11.0 and high stability against light and heat. This makes them suitable for biomedical analysis (Hirano et al., 2004).
Radiopharmaceutical Synthesis
- Radiosynthesis of Amino Acid Derivatives : The synthesis of [18F]fluoroethylated derivatives of DOPA, such as [18F]OFED, has been developed to improve upon limitations of existing radiolabeled amino acids used in the diagnosis of brain disorders. This highlights the compound's role in advancing positron emission tomography (PET) diagnostics through the creation of new tracers that can be synthesized with high yield and specific activity (Kniess et al., 2016).
Photodecarboxylation and Photocaging
- Photodecarboxylation Properties in Zinc Photocages : Methoxy- and fluoro-derivatives of certain phenylacetic acids have been investigated for their photodecarboxylation properties, leading to the development of efficient photocaging compounds. These derivatives enable red-shifted uncaging excitation wavelengths, suggesting their potential in creating more efficient and versatile photocaging tools for biological applications (Shigemoto et al., 2021).
Drug Synthesis and Disease Treatment
- Synthesis of Potent Inhibitors : Efficient methods have been developed for the synthesis of complex molecules that act as potent inhibitors for diseases like Alzheimer's, utilizing fluorophenylacetic acid derivatives. This underscores the role of such derivatives in facilitating the synthesis of therapeutically relevant compounds with improved yields and efficacy (Zhou et al., 2009).
Chemical Synthesis Improvement
- Advanced Synthesis Techniques : Studies on the synthesis of carboxy- and methoxy-substituted phenylacetic acids have optimized the conditions for producing high-yield compounds. These advancements offer valuable insights into the synthetic processes of related compounds, potentially improving efficiency and output in chemical production (Dai Shi-gang, 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFMVORODAUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381388 | |
| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500912-19-6 | |
| Record name | 2-Fluoro-6-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-FLUORO-6-METHOXYPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)




![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)



